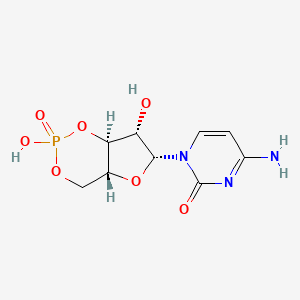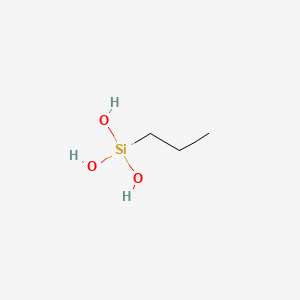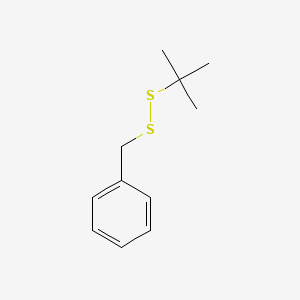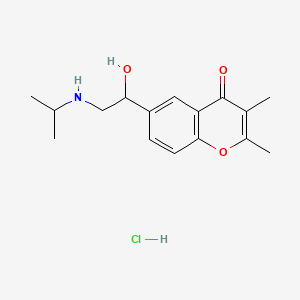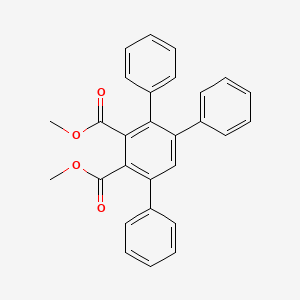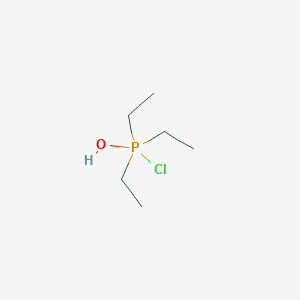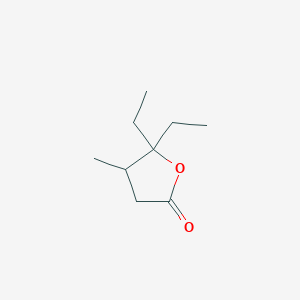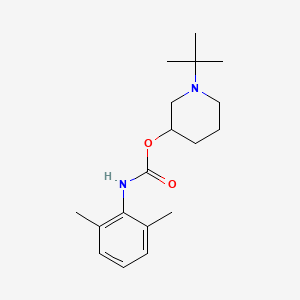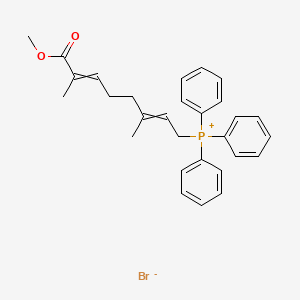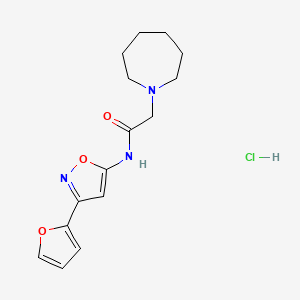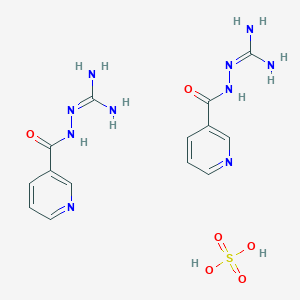
Nicotinoyl aminoguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotinoyl aminoguanidine is a compound that combines the structural features of nicotinic acid and aminoguanidine. It is known for its potential biological activities, including antimicrobial and antioxidant properties. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nicotinoyl aminoguanidine can be synthesized through the reaction of nicotinic acid with aminoguanidine bicarbonate. The process typically involves the formation of an amide bond between the carboxyl group of nicotinic acid and the amino group of aminoguanidine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Nicotinoyl aminoguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or hydrazines .
Applications De Recherche Scientifique
Nicotinoyl aminoguanidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial properties, making it useful in studying bacterial and fungal infections.
Medicine: It has potential therapeutic applications in treating diseases related to oxidative stress and inflammation.
Mécanisme D'action
The mechanism of action of nicotinoyl aminoguanidine involves its interaction with various molecular targets. It inhibits the formation of advanced glycation end products (AGEs) and advanced oxidation protein products (AOPP), which are associated with diabetic complications and oxidative stress. The compound also interacts with nitric oxide synthase, reducing the production of nitric oxide and thereby modulating inflammatory responses .
Comparaison Avec Des Composés Similaires
Nicotinoyl thioureas: These compounds share the nicotinoyl moiety and exhibit similar antimicrobial and antioxidant properties.
Aminoguanidine derivatives: These compounds have structural similarities and are known for their biological activities, including inhibition of AGEs and AOPP formation.
Uniqueness: Nicotinoyl aminoguanidine stands out due to its combined structural features of nicotinic acid and aminoguanidine, which confer unique biological activities. Its ability to inhibit both AGEs and AOPP formation, along with its antimicrobial properties, makes it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
38261-24-4 |
|---|---|
Formule moléculaire |
C14H20N10O6S |
Poids moléculaire |
456.44 g/mol |
Nom IUPAC |
N-(diaminomethylideneamino)pyridine-3-carboxamide;sulfuric acid |
InChI |
InChI=1S/2C7H9N5O.H2O4S/c2*8-7(9)12-11-6(13)5-2-1-3-10-4-5;1-5(2,3)4/h2*1-4H,(H,11,13)(H4,8,9,12);(H2,1,2,3,4) |
Clé InChI |
ZPQICFOXBGTGCI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C(=O)NN=C(N)N.C1=CC(=CN=C1)C(=O)NN=C(N)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


